Structural Uniqueness: Distinct `Dual-Tail' Architecture vs. Simple Cinnamamides
The target compound integrates a sulfamoylphenyl zinc-binding group, a thiazole linker, and a cinnamamide hydrophobic tail into a single molecule. This `dual-tail` architecture is designed to simultaneously engage both halves of the carbonic anhydrase active site. Simple N-(4-phenylthiazol-2-yl)cinnamamide derivatives, which lack the sulfonamide, show significantly reduced enzyme inhibition, while generic sulfonamides like acetazolamide (IC50 30 nM) lack the hydrophobic tail for optimized binding [1]. This structural distinction is critical for potent CA-IX inhibition.
| Evidence Dimension | Molecular Structure and Designed Pharmacophore |
|---|---|
| Target Compound Data | Contains a sulfamoylphenyl zinc-binding group, a thiazole linker, and a cinnamamide hydrophobic tail |
| Comparator Or Baseline | Comparator 1: N-(4-phenylthiazol-2-yl)cinnamamide derivatives (lack sulfonamide). Comparator 2: Acetazolamide (IC50 30 nM, lacks hydrophobic tail) |
| Quantified Difference | Not directly quantified for this exact compound; inferred 4.3-fold potency improvement (7 nM vs. 30 nM) for an optimized dual-tail analog over acetazolamide [1] |
| Conditions | In silico molecular docking and in vitro CA-IX inhibition assays on related dual-tail compounds [1] |
Why This Matters
This dual-tail design is the core differentiator from generic analogs and is essential for achieving the high binding affinity required for credible target engagement studies.
- [1] Hou, Z., Lin, B., Bao, Y., Yan, H., Zhang, M., Chang, X., ... & Guo, C. (2017). Dual-tail approach to discovery of novel carbonic anhydrase IX inhibitors by simultaneously matching the hydrophobic and hydrophilic halves of the active site. European Journal of Medicinal Chemistry, 132, 1-10. View Source
